N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups at positions 2, 4, and 6, respectively. The phenylpropanamide moiety is linked to the pyrimidine ring via an amide bond. The dimethylamino group may enhance solubility, while the methyl substituents could influence steric interactions and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIURJFSNMIQZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl halides in the presence of a base
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine compounds, and various substituted analogs .
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and repair. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other pyrimidine- and amide-containing derivatives but differs in substituent patterns, which critically affect physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Substituent Impact: The target compound lacks the indole and methoxy groups present in the derivative from , which may reduce its affinity for serotonin receptors or cytochrome P450 enzymes . Conversely, its simpler structure could improve synthetic accessibility.
- Stereochemical Complexity: Compounds in feature defined stereocenters (e.g., 2S,4S,5S), which are absent in the target compound. This difference may influence enantioselective interactions in biological systems .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant studies that highlight its applications.
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with an appropriate acyl chloride or acid derivative under controlled conditions. The general synthetic route can be summarized as follows:
- Reactants : 2-(Dimethylamino)-4,6-dimethylpyrimidine and a suitable acyl chloride.
- Conditions : The reaction is usually performed in an anhydrous environment with a base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:
- Dimethylamino Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.
- Pyrimidine Ring : The pyrimidine moiety can engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes.
These interactions may modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines through modulation of signaling pathways involved in cell survival and death.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity, with MIC values comparable to established antibiotics.
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Cancer Cell Line Study :
- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting potential as an anticancer agent.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
